molecular formula C15H15N3O2 B3047387 2-((1-Isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione CAS No. 1384856-36-3

2-((1-Isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione

Cat. No. B3047387
CAS RN: 1384856-36-3
M. Wt: 269.30
InChI Key: WQDQWXGAPCZAJY-UHFFFAOYSA-N
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Description

“2-((1-Isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C15H15N3O2 and a molecular weight of 269.30 . It is used for research purposes .


Synthesis Analysis

Isoindoline derivatives, including “this compound”, have been synthesized using simple heating and relatively quick solventless reactions . The aim of this synthesis was to develop a green synthesis technique for isoindolines/dioxoisoindolines .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an isoindoline-1,3-dione core, which is a type of heterocyclic ring. This core is substituted with a 1-isopropyl-1H-pyrazol-5-yl)methyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” and similar compounds have been described in various studies . These reactions typically involve the use of simple heating and solventless conditions .

Future Directions

The future directions for research on “2-((1-Isopropyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione” and similar compounds could involve further in vitro and in vivo studies to better understand their biological activities and potential therapeutic applications .

properties

IUPAC Name

2-[(2-propan-2-ylpyrazol-3-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10(2)18-11(7-8-16-18)9-17-14(19)12-5-3-4-6-13(12)15(17)20/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDQWXGAPCZAJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201146247
Record name 1H-Isoindole-1,3(2H)-dione, 2-[[1-(1-methylethyl)-1H-pyrazol-5-yl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201146247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1384856-36-3
Record name 1H-Isoindole-1,3(2H)-dione, 2-[[1-(1-methylethyl)-1H-pyrazol-5-yl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384856-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Isoindole-1,3(2H)-dione, 2-[[1-(1-methylethyl)-1H-pyrazol-5-yl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201146247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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